AC-264613

Description

Overview of Protease-Activated Receptor 2 (PAR2) Biology and Physiological Significance

Protease-Activated Receptor 2 (PAR2), encoded by the F2RL1 gene in humans, is a versatile transmembrane receptor that responds to active proteases in the cellular microenvironment. frontiersin.orgwikipedia.org It shares common structural features with other GPCRs, including an extracellular N-terminal domain, seven transmembrane helices, three extracellular loops, three intracellular loops, and an intracellular C-terminus. frontiersin.org

PAR2 can be activated by a variety of proteases from both endogenous sources, such as trypsin, mast cell-derived tryptase, kallikrein-related peptidases (KLKs), and coagulation proteases (e.g., Factor Xa, FVIIa), and exogenous sources, including bacteria, house dust mite, and pollens. frontiersin.org This proteolytic activation exposes a tethered ligand at specific extracellular N-terminal sites, leading to a conformational change that triggers downstream signaling. mdpi.comfrontiersin.org

Rationale for Developing Small-Molecule Modulators of PAR2

The unique proteolytic activation mechanism of PAR2 presents challenges for pharmacological modulation compared to receptors activated by diffusible ligands. Traditional peptide agonists, while mimicking the tethered ligand, often suffer from poor metabolic stability and bioavailability, limiting their utility, particularly in vivo. nih.govnih.govresearchgate.net This has driven the rationale for developing small-molecule modulators that can overcome these limitations and provide more drug-like properties. nih.govnih.gov

Small-molecule agonists and antagonists offer several advantages, including better stability, improved cell permeability, and potential for oral administration, making them valuable tools for both research and potential therapeutic development. nih.govnih.gov Developing small molecules that can selectively target PAR2 and potentially bias signaling towards specific downstream pathways is a key area of research aimed at dissecting the complex and sometimes contradictory roles of PAR2 in different physiological and pathological contexts. mdpi.comacs.org

Historical Context of AC-264613 Discovery as a Novel PAR2 Agonist

The discovery of this compound marked a significant step in the development of small-molecule agonists for PAR2. Prior to this, research tools for PAR2 activation primarily consisted of synthetic peptides mimicking the tethered ligand, such as SLIGRL-NH₂ (rodent) and SLIGKV-NH₂ (human), or more potent analogs like 2-furoyl-LIGRLO-NH₂. mdpi.combiologists.comnih.govnih.gov While useful, these peptides had limitations, particularly for in vivo studies, due to their susceptibility to proteolytic degradation and poor bioavailability. nih.govnih.govresearchgate.net

The identification of this compound, alongside AC-55541, represented the first reported small-molecule agonists for PAR2. researchgate.netresearchgate.net These compounds emerged from the screening of chemical libraries, demonstrating that non-peptidic structures could effectively activate PAR2 signaling. researchgate.netnih.gov The discovery of this compound provided a novel pharmacological tool with improved properties compared to peptide agonists, enabling researchers to further investigate the physiological functions of PAR2 receptors. researchgate.netresearchgate.net Its characterization highlighted its potency and selectivity, paving the way for its use in various in vitro and in vivo studies aimed at understanding the diverse roles of PAR2. rndsystems.combio-techne.com

Table 1: Key Properties of this compound

| Property | Value | Source |

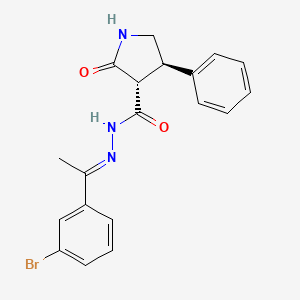

| Molecular Weight | 400.27 | rndsystems.commedchemexpress.comtocris.com |

| Formula | C₁₉H₁₈BrN₃O₂ | rndsystems.commedchemexpress.com |

| CAS Number | 1051487-82-1 | rndsystems.commedchemexpress.comaxonmedchem.com |

| Purity | ≥98% | rndsystems.comtocris.comaxonmedchem.com |

| Solubility | Soluble to ≥40 mg/mL in DMSO | rndsystems.commedchemexpress.comaxonmedchem.com |

| pEC₅₀ (PAR2 agonist) | 7.5 | rndsystems.combio-techne.commedchemexpress.com |

| Potency (Cellular Proliferation) | ~50 nM | axonmedchem.com |

Table 2: In Vitro Activity of this compound in HEK293T Cells Expressing Human PAR2

| Assay | pEC₅₀ Value | Source |

| PI hydrolysis | 6.9 | rndsystems.combio-techne.com |

| Ca²⁺ mobilization | 7.0 | rndsystems.combio-techne.com |

| Cellular proliferation | 7.5 | rndsystems.combio-techne.com |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats (10 mg/kg i.p.)

| Property | Value | Source |

| Elimination Half-life (T₁/₂) | 2.5 ± 2.0 h | researchgate.netmedchemexpress.commedchemexpress.com |

| Peak Plasma Concentration | 1233 ng/mL (at 10 min) | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C19H18BrN3O2 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1 |

InChI Key |

RQKXQCSEZPQBNZ-QSBCOWLBSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br |

Canonical SMILES |

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ac 264613 Action

PAR2 Activation Dynamics by AC-264613

The activation of PAR2 by this compound involves specific binding characteristics and leads to downstream cellular events, including receptor internalization.

Receptor Internalization Processes Upon this compound Stimulation

Activation of PAR2 by agonists typically leads to receptor internalization, a process crucial for regulating signaling. Visualization studies using EYFP-tagged PAR2 receptors have shown that this compound stimulates the internalization of PAR2 receptors. researchgate.netresearchgate.net This indicates that this compound, as a PAR2 agonist, triggers the cellular machinery responsible for removing activated receptors from the cell surface. The internalization process is a common mechanism by which GPCRs, including PAR2, modulate the intensity and duration of downstream signaling.

Characterization of Agonist Efficacy in Cellular Systems

This compound demonstrates agonist efficacy in various cellular systems, activating key signaling pathways downstream of PAR2.

Stimulation of Cellular Proliferation

This compound has been shown to activate PAR2 signaling in cellular proliferation assays. researchgate.netresearchgate.net Studies in HEK-293T cells expressing human PAR2 demonstrated that this compound stimulates cellular proliferation with an EC50 of 30 nM. medchemexpress.com In NIH3T3 cells expressing PAR2, the EC50 for stimulating cell proliferation was reported as 31.6 nM. caymanchem.comcaymanchem.com The potency of this compound in stimulating cellular proliferation at wild-type PAR2 receptors was found to be approximately 50 nM. axonmedchem.com This indicates that this compound is effective in promoting cell division through PAR2 activation.

Induction of Phosphatidylinositol Hydrolysis

Activation of PAR2 by agonists like this compound leads to the induction of phosphatidylinositol (PI) hydrolysis, a key signaling event mediated by phospholipase C. researchgate.netresearchgate.net This process generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. nih.gov this compound stimulates PI hydrolysis in vitro. rndsystems.comtocris.com In HEK-293T cells expressing human PAR2, this compound induced PI hydrolysis with an EC50 of 30 nM. medchemexpress.com In NIH3T3 cells expressing PAR2, the EC50 for inducing PI hydrolysis was 125.8 nM. caymanchem.comcaymanchem.com

Activation of Intracellular Calcium Mobilization

A hallmark of PAR2 activation is the increase in intracellular calcium levels, primarily due to the release of calcium from intracellular stores via the IP3 receptor. nih.govbmglabtech.com this compound activates intracellular calcium mobilization in cellular assays. rndsystems.comresearchgate.netcaymanchem.comcaymanchem.combiomol.comtocris.comresearchgate.netnih.gov Studies in HEK-293T cells expressing human PAR2 showed that this compound increases intracellular calcium levels with an EC50 of 30 nM. medchemexpress.com In NIH3T3 cells expressing PAR2, the EC50 for calcium mobilization was 100 nM. caymanchem.comcaymanchem.com This calcium mobilization is a crucial step in the downstream signaling cascade initiated by PAR2 activation.

Table 2: Efficacy of this compound in Stimulating Downstream Signaling

| Signaling Event | Cell Line | EC50 (nM) | Reference |

| Cellular Proliferation | HEK-293T (hPAR2) | 30 | medchemexpress.com |

| Cellular Proliferation | NIH3T3 (PAR2) | 31.6 | caymanchem.comcaymanchem.com |

| Cellular Proliferation | Wild-type PAR2 | ~50 | axonmedchem.com |

| Phosphatidylinositol Hydrolysis | HEK-293T (hPAR2) | 30 | medchemexpress.com |

| Phosphatidylinositol Hydrolysis | NIH3T3 (PAR2) | 125.8 | caymanchem.comcaymanchem.com |

| Intracellular Calcium Mobilization | HEK-293T (hPAR2) | 30 | medchemexpress.com |

| Intracellular Calcium Mobilization | NIH3T3 (PAR2) | 100 | caymanchem.comcaymanchem.com |

Receptor Interaction Specificity and Structure Activity Relationships of Ac 264613

Selectivity Profile Against Other Protease-Activated Receptor Subtypes

Research has demonstrated that AC-264613 is highly selective for PAR2. researchgate.netresearchgate.netimmune-system-research.combio-techne.com It displays no activity at other PAR subtypes, including PAR1, PAR3, and PAR4, even when tested in cells expressing these receptors alone or in combination with PAR3. researchgate.netresearchgate.netbio-techne.com This selectivity is a key characteristic that distinguishes this compound as a research tool for specifically probing PAR2-mediated signaling. researchgate.netresearchgate.netimmune-system-research.combio-techne.com

Evaluation of Affinity for Other Molecular Targets Implicated in Nociception and Inflammation

Beyond the PAR family, this compound has been evaluated for its affinity at over 30 other molecular targets known to be involved in nociception and inflammation. Studies have shown that this compound exhibits no significant activity at these diverse targets. researchgate.netresearchgate.netbio-techne.com This broad lack of off-target activity further underscores its selectivity and utility for studying PAR2-specific roles in these processes. researchgate.netresearchgate.netbio-techne.com

Comparative Agonism with Peptide-Based Protease-Activated Receptor 2 Activators

This compound functions as a potent agonist of PAR2, activating downstream signaling pathways such as phosphatidylinositol hydrolysis, Ca²⁺ mobilization, and cellular proliferation in vitro. researchgate.netresearchgate.netimmune-system-research.combio-techne.comcaymanchem.com Its potency in these assays typically ranges from 30 to 100 nM. researchgate.netresearchgate.netimmune-system-research.comgla.ac.uk

In comparison to peptide-based PAR2 activators like SLIGRL-NH₂, this compound has shown similar or greater potency. researchgate.netresearchgate.netnih.govresearchgate.net For instance, the peptide 2-furoyl-LIGRLO-NH₂ has similar potency to this compound, while SLIGRL-NH₂ is reported to be 30 to 300 times less potent in certain functional assays. researchgate.netresearchgate.net This indicates that this compound is a more potent activator of PAR2 signaling compared to the canonical SLIGRL peptide. researchgate.netresearchgate.netnih.govresearchgate.net

Here is a comparison of the potency of this compound and some peptide agonists in functional assays:

| Compound | Assay | Potency (nM) | Reference |

| This compound | Cellular proliferation | 30-100 | researchgate.netresearchgate.netimmune-system-research.com |

| This compound | PI hydrolysis | 30-100 | researchgate.netresearchgate.netimmune-system-research.com |

| This compound | Ca²⁺ mobilization | 30-100 | researchgate.netresearchgate.netimmune-system-research.com |

| SLIGRL-NH₂ | Cellular proliferation | 30-300 times less potent than this compound | researchgate.netresearchgate.net |

| 2-furoyl-LIGRLO-NH₂ | Cellular proliferation | Similar potency to this compound | researchgate.netresearchgate.net |

Note: Potency values can vary depending on the specific cell line and assay used.

Mutagenesis Studies of the Protease-Activated Receptor 2 Extracellular Loop 2 (ECL2)

The extracellular loop 2 (ECL2) of PAR2 plays a critical role in the receptor's activation mechanism, particularly in interacting with the tethered ligand exposed after proteolytic cleavage. researchgate.netpsu.edunih.govuit.nonih.gov Studies using mutagenesis of PAR2, specifically within the ECL2 region, have provided insights into how this compound interacts with the receptor compared to peptide agonists. researchgate.netpsu.edunih.govresearchgate.net

Analysis of Constitutive Receptor Activity and this compound Potentiation in Polymorphic Variants (e.g., F240S)

Investigation into polymorphic variants of PAR2, such as the F240S mutation located in ECL2, has yielded significant findings regarding both constitutive receptor activity and the potentiation of small-molecule agonist responses. Receptors carrying the F240S mutation have been observed to be constitutively active in various functional assays. researchgate.netpsu.edunih.gov

Furthermore, this compound (along with AC-55541) demonstrated a substantial potentiation of activity, over 30-fold, at receptors with the F240S mutation. researchgate.netpsu.edunih.gov In contrast, the activity of peptide agonists like SLIGRL and 2-furoyl LIGRLO was much less affected by this mutation. researchgate.netpsu.edunih.gov These results suggest that the F240S PAR2 variant may be particularly sensitive to small-molecule modulators and could be valuable in screening for novel compounds targeting PAR2. researchgate.netpsu.edunih.gov

Rational Design and Synthesis of this compound Structural Analogs for Enhanced Agonist Activity

The discovery of this compound and AC-55541, as the first small-molecule PAR2 agonists from distinct chemical series, demonstrated that these scaffolds are amenable to chemical modification. researchgate.netresearchgate.net The identification of active structural analogs of this compound has been reported, indicating efforts in rational design and synthesis to potentially enhance agonist activity or explore different pharmacological properties. researchgate.netresearchgate.net While specific details on the design and synthesis of analogs aimed solely at enhanced agonist activity are not extensively detailed in the provided search results beyond the existence of active analogs, the amenability of the this compound scaffold to modification suggests ongoing structure-activity relationship (SAR) studies in this area. researchgate.netresearchgate.netbarc.gov.indokumen.pub The development of non-peptidic agonists like this compound aimed to overcome limitations of peptide agonists, such as metabolic instability. nih.govresearchgate.netnih.gov

Intracellular Signaling Cascades Modulated by Ac 264613

Involvement in G-Protein Coupled Receptor (GPCR) Signal Transduction Pathways

As a PAR2 agonist, AC-264613 directly interacts with this GPCR. immune-system-research.commedkoo.comcaymanchem.com GPCRs are a large family of cell surface receptors that transduce extracellular signals into intracellular responses through coupling with heterotrimeric G proteins and other signaling molecules. emory.eduki.se Activation of PAR2 by agonists like this compound can trigger various downstream signaling events. Studies have demonstrated that this compound stimulates phosphatidylinositol hydrolysis, calcium mobilization, and cellular proliferation in cells expressing PAR2. immune-system-research.commedkoo.comcaymanchem.com These effects are indicative of the compound's ability to activate typical GPCR-mediated signaling pathways.

Modulation of Inflammatory Cytokine Production

This compound has been observed to influence the production of inflammatory cytokines, particularly in immune cells such as macrophages. immune-system-research.commedkoo.comnih.gov This modulation appears to involve the regulation of specific transcription factors and associated proteins.

Impact on Interleukin-12p40 Expression in Stimulated Macrophages

Research has shown that this compound can decrease the production of interleukin-12p40 (IL-12p40) by lipopolysaccharide (LPS)-stimulated macrophages. immune-system-research.commedkoo.comnih.gov IL-12p40 is a subunit of IL-12 and IL-23, cytokines known to play roles in immune responses. nih.govfrontiersin.org The attenuation of IL-12p40 production by this compound suggests a potential immunosuppressive or anti-inflammatory effect in the context of macrophage activation. immune-system-research.comnih.gov

Regulation of Interferon Regulatory Factor 5 (IRF5) Signaling

The suppressive effect of this compound on IL-12p40 production is linked to its impact on Interferon Regulatory Factor 5 (IRF5). immune-system-research.commedkoo.comnih.gov IRF5 is a transcription factor that plays a key role in the production of IL-12 by macrophages and is a central mediator of toll-like receptor signaling. nih.govtandfonline.comjacc.org Studies indicate that incubation of macrophages with this compound causes a decrease in IRF5 expression. immune-system-research.comnih.govabsin.cn This downregulation of IRF5 by this compound contributes to the observed reduction in IL-12p40 production. immune-system-research.comnih.gov

Associated Role of p53 in Cytokine Modulation

Further investigation into the mechanism by which this compound modulates cytokine production has revealed an associated role for the tumor suppressor protein p53. immune-system-research.comnih.gov Research indicates that this compound significantly reduces p53 protein expression in macrophages. immune-system-research.comnih.gov While p53 is widely recognized for its roles in cell cycle control and apoptosis, it also plays a part in regulating immune responses and is a direct target of IRF5. nih.govnih.govpreprints.orgthermofisher.com The reduction in p53 levels by this compound appears to be part of the signaling cascade that leads to decreased IRF5 expression and subsequent attenuation of IL-12p40 production in stimulated macrophages. immune-system-research.comnih.gov

Here is a summary of the effects of this compound on key proteins involved in cytokine modulation:

| Protein | Effect of this compound Treatment in Macrophages | Reference |

| IRF5 | Decreased expression | immune-system-research.comnih.govabsin.cn |

| IL-12p40 | Decreased production | immune-system-research.commedkoo.comnih.gov |

| p53 | Significantly reduced expression | immune-system-research.comnih.gov |

Influence on Cellular Membrane Dynamics and Apoptotic Processes

This compound's influence extends to cellular membrane dynamics and processes related to apoptosis.

Investigation of Membrane Blebbing Induction

Membrane blebbing is a dynamic process involving the formation of spherical protrusions of the plasma membrane. It is observed in various cellular phenomena, including apoptosis and cell migration. nih.govnih.govaps.org Research has investigated the potential of this compound to induce membrane blebbing.

One study in human macrophages compared the effects of different PAR2 agonists on phosphatidylserine (B164497) (PS) externalization, a marker associated with membrane blebbing. scientificarchives.comscientificarchives.com While human neutrophil elastase (HNE) and the peptide agonist 2-Furoyl-LIGO-amide showed some induction of PS levels, the non-peptide agonist this compound significantly upregulated PS levels in the cell culture supernatant. scientificarchives.comscientificarchives.com

This finding suggests that this compound can induce events related to membrane blebbing or microparticle release in human macrophages. scientificarchives.comscientificarchives.com The mechanism underlying this compound's effect on PS externalization may involve the reduction of p53 protein expression, as p53 activation is known to induce PS externalization early in apoptosis. scientificarchives.comscientificarchives.com Studies have also reported that p53 deficiency can promote RhoA–ROCK-dependent membrane blebs. scientificarchives.com

Assessment of Peroxynitrite Generation Markers (e.g., Nitrotyrosine Levels)

Peroxynitrite is a reactive nitrogen species formed from the reaction between superoxide (B77818) and nitric oxide. wikipedia.orgsemanticscholar.org Nitrotyrosine, a product of tyrosine nitration mediated by peroxynitrite, is widely recognized as a marker of peroxynitrite generation and associated oxidative and nitrosative stress. scientificarchives.comwikipedia.orgsemanticscholar.orgcaymanchem.comlabmed.org.tw

Research has explored the effect of this compound on the generation of peroxynitrite markers, specifically nitrotyrosine levels. Unexpectedly, one study found that exposure of human macrophages to this compound did not enhance nitrotyrosine levels in the whole-cell lysate. scientificarchives.comscientificarchives.com This contrasts with the effects observed with substance P, another GPCR agonist, which did upregulate nitrotyrosine levels in human macrophages. scientificarchives.comscientificarchives.com

This suggests that while this compound activates PAR2 and downstream signaling, its impact on peroxynitrite generation, as measured by nitrotyrosine levels in this specific context, appears limited or different compared to other signaling pathways or stimuli. scientificarchives.comscientificarchives.com This indicates that peroxynitrite production may be differentially regulated by different GPCR signaling pathways in human macrophages. scientificarchives.comscientificarchives.com

Preclinical Pharmacological Characterization of Ac 264613 in Animal Models

In Vivo Efficacy in Nociceptive and Inflammatory Pathways

Studies in rodents have investigated the effects of AC-264613 on pathways involved in transmitting and processing pain signals (nociception) and inflammatory responses. glpbio.comresearchgate.netcnreagent.com

Induction of Thermal Hyperalgesia and Edema Formation

Intrapaw administration of this compound has been shown to induce robust and persistent thermal hyperalgesia and edema in rats. cobiss.netnih.govresearchgate.netcnreagent.com Thermal hyperalgesia is an increased sensitivity to heat stimuli, while edema is the accumulation of excess fluid in tissues, both common indicators of inflammation and nociceptor activation. scielo.brdovepress.commdpi.com

Dose-Response Relationships in Inflammatory Models

In a male Sprague-Dawley rat model of acute thermal nociception and paw edema, intrapaw administration of this compound induced hind paw edema and thermal hyperalgesia at doses as low as 30 ng. glpbio.com The compound demonstrated dose-dependent pronociceptive effects in this model. glpbio.com

Pharmacological Reversal by Tachykinin 1 (Neurokinin 1) Receptor Antagonists

The effects of this compound on thermal hyperalgesia and edema can be blocked by coadministration of a tachykinin 1 (neurokinin 1) receptor antagonist. cobiss.netnih.govresearchgate.netchemsrc.com This suggests that the effects of this compound in these inflammatory models are mediated, at least in part, through the activation of tachykinin 1 receptors.

Modulation by Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

Coadministration of a transient receptor potential vanilloid 1 (TRPV1) antagonist also completely blocked the thermal hyperalgesia and edema induced by this compound. cobiss.netnih.govresearchgate.netchemsrc.com TRPV1 is an ion channel involved in detecting noxious heat and mediating inflammatory pain. pilapharma.comnih.govpsu.edurndsystems.com This finding indicates that TRPV1 activation is downstream of PAR2 activation by this compound in these models and is crucial for the observed hyperalgesic and edematous responses.

Here is a summary of the effects of this compound and the impact of antagonists in inflammatory models:

| Effect Observed | This compound Administration (Intrapaw) | Coadministration with Tachykinin 1 Receptor Antagonist | Coadministration with TRPV1 Antagonist |

| Thermal Hyperalgesia Induction | Yes | Blocked | Blocked |

| Edema Formation | Yes | Blocked | Blocked |

Investigation of Central Nervous System Effects and Behavioral Phenotypes

Beyond peripheral effects, preclinical studies have also explored the potential of this compound to influence the central nervous system (CNS) and associated behaviors.

Blood-Brain Barrier Permeability and Central Activity

This compound has been shown to cross the blood-brain barrier (BBB) in mice following intraperitoneal administration. nih.govresearchgate.netresearchgate.net The BBB is a selective barrier that regulates the passage of substances from the bloodstream into the brain. wikipedia.orgnih.govnih.govmdpi.com The ability of this compound to cross the BBB suggests it can exert effects directly within the CNS. Studies have indicated that this compound injection leads to reduced locomotor activity and sucrose (B13894) preference in mice. nih.govresearchgate.net These behavioral changes are often associated with depression-like behavior in animal models. nih.govresearchgate.netuu.nlfrontiersin.org AC-induced behavioral changes have been shown to correlate with increased serum IL-6 levels and altered cytokine mRNA expression within the brain. nih.govresearchgate.net

Modulation of Locomotor Activity

Studies utilizing the open field test (OFT) in mice have demonstrated that administration of this compound can modulate locomotor activity nih.govnih.govresearchgate.netresearchgate.netsandiegoinstruments.commdpi.com. Following injection, this compound has been shown to lead to reduced locomotor activity in mice nih.govnih.govresearchgate.net. Specifically, a dose of 100 mg kg⁻¹ administered intraperitoneally significantly impaired locomotor activity 2 hours post-injection when compared to vehicle-injected controls, while lower concentrations did not have this effect nih.govresearchgate.net. This impairment in locomotor activity at 100 mg kg⁻¹ i.p. was not observed 24 hours post-injection nih.gov. Daily administration of this compound (100 mg kg⁻¹ i.p.) for four consecutive days also resulted in impaired locomotor activity 2 hours post-injection compared to vehicle controls, with no significant difference in the level of impairment across the days nih.govresearchgate.net.

Table 1: Effect of this compound on Locomotor Activity in Mice

| Treatment (i.p.) | Time Post-Injection | Effect on Locomotor Activity (vs Vehicle) | Citation |

| This compound (100 mg kg⁻¹) | 2 hours | Significantly impaired | nih.govresearchgate.net |

| This compound (100 mg kg⁻¹) | 24 hours | No significant impairment | nih.govresearchgate.net |

| This compound (1-100 mg kg⁻¹) | 2 hours | Impaired at 100 mg kg⁻¹, no effect at lower doses | nih.govresearchgate.net |

| AC-2646613 (100 mg kg⁻¹) daily for 4 days | 2 hours (each day) | Impaired | nih.govresearchgate.net |

Induction of Anhedonia-like Behavioral Changes

Anhedonia, characterized by a reduced ability to experience pleasure, is often assessed in animal models using the sucrose preference test wikipedia.orgnih.govfrontiersin.orgnih.gov. Studies have shown that this compound injection leads to reduced sucrose preference in mice nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This reduction in sucrose preference is considered an indicator of anhedonia-like behavior wikipedia.orgfrontiersin.orgnih.gov. For instance, this compound (10 mg kg⁻¹ i.p.) was reported to reduce sucrose preference 2 hours post-injection researchgate.netresearchgate.net.

Table 2: Effect of this compound on Sucrose Preference in Mice

| Treatment (i.p.) | Time Post-Injection | Effect on Sucrose Preference (vs Vehicle) | Citation |

| This compound (10 mg kg⁻¹) | 2 hours | Reduced sucrose preference | researchgate.netresearchgate.net |

Alterations in Brain Region-Specific Cytokine mRNA Expression (e.g., IL-1β, IL-6)

Investigation into the effects of this compound on inflammatory markers in the brain has revealed alterations in cytokine mRNA expression nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Following injection, this compound has been shown to induce altered cytokine mRNA expression within the brain nih.govnih.govresearchgate.net. Specifically, studies have reported elevated brain IL-1β mRNA levels and modulation of cytokine mRNA expression in selective brain regions nih.govresearchgate.net. Elevated levels of IL-6 have also been observed in blood sera nih.govnih.govresearchgate.net. Research indicates that neither microglia nor peripheral lymphocytes are the source of these altered cytokine profiles induced by this compound nih.govnih.govresearchgate.net.

Electrophysiological Responses in Central Neuronal Populations (e.g., Lateral Habenula)

The lateral habenula (LHb) is a brain region implicated in the regulation of affective behaviors and reward processing mdpi.comuzh.chnih.gov. Electrophysiological studies using whole-cell patch clamping have been conducted to investigate the effects of PAR2 activation by this compound in the lateral habenula nih.govnih.govresearchgate.netresearchgate.net. Application of this compound (50 µM) was found to significantly reduce spontaneous action potential firing in neurons within the lateral habenula nih.gov.

Advanced Research Methodologies for Ac 264613 Investigation

In Vitro Cellular Assay Systems

In vitro cellular assay systems are fundamental to characterizing the activity of compounds like AC-264613. These systems allow for controlled studies of the compound's effects on specific cell types and signaling pathways. Common cell lines used in this compound research include HEK 293T cells, KNRK cells, and NIH 3T3 cells glpbio.comnih.govresearchgate.net.

HEK 293T cells, human embryonic kidney cells, are often used due to their ease of transfection, making them suitable for expressing recombinant receptors like wild-type or mutated PAR2 glpbio.comresearchgate.netnih.gov. Studies using HEK 293T cells have shown that this compound activates PAR2 signaling in assays such as cellular proliferation, phosphatidylinositol (PI) hydrolysis, and Ca²⁺ mobilization rndsystems.combio-techne.comtocris.comresearchgate.net.

KNRK cells, a Kirsten rat sarcoma cell line, have also been utilized, particularly when transfected with human PAR2 receptors, to investigate this compound's effects on PI hydrolysis and Ca²⁺ mobilization glpbio.comnih.gov. Research indicates this compound stimulates increased intracellular calcium ([Ca²⁺]i) in KNRK cells transiently transfected with PAR2 nih.gov.

NIH 3T3 cells, mouse embryonic fibroblast cells, are another commonly used cell line in PAR2 research, including studies with this compound glpbio.comnih.govresearchgate.netnih.govpsu.edu. These cells have been employed in cellular proliferation assays and in studies involving mutated PAR2 receptors to understand the impact of specific residues on agonist activity glpbio.comnih.govpsu.edu. This compound has been shown to induce calcium mobilization, PI hydrolysis, and cell proliferation in NIH3T3 cells expressing PAR2 caymanchem.com.

Detailed research findings from in vitro assays using these cell lines have provided quantitative data on this compound's potency in activating different PAR2-mediated signaling events.

| Cell Line | Assay Type | This compound Potency (pEC₅₀ or EC₅₀) | Reference |

| HEK 293T | Cellular proliferation | pEC₅₀ = 7.5 | rndsystems.combio-techne.comtocris.com |

| HEK 293T | PI hydrolysis | pEC₅₀ = 6.9 | rndsystems.combio-techne.comtocris.com |

| HEK 293T | Ca²⁺ mobilization | pEC₅₀ = 7.0 | rndsystems.combio-techne.comtocris.com |

| KNRK (transfected with human PAR2) | PI hydrolysis | pEC₅₀ = 6.9 | glpbio.com |

| KNRK (transfected with human PAR2) | Ca²⁺ mobilization | pEC₅₀ = 7.0 | glpbio.com |

| NIH 3T3 (expressing PAR2) | Calcium mobilization | EC₅₀ = 100 nM | caymanchem.com |

| NIH 3T3 (expressing PAR2) | PI hydrolysis | EC₅₀ = 125.8 nM | caymanchem.com |

| NIH 3T3 (expressing PAR2) | Cell proliferation | EC₅₀ = 31.6 nM | caymanchem.com |

These findings highlight this compound as a potent agonist across multiple PAR2-mediated signaling pathways in different cellular contexts.

Molecular Biology Techniques for Receptor Mutagenesis

Molecular biology techniques, particularly site-directed mutagenesis, are crucial for investigating the role of specific amino acid residues in PAR2 receptor function and its interaction with ligands like this compound nih.govpsu.eduacs.org. QuickChange Mutagenesis is a commonly employed method for introducing specific mutations into the receptor gene glpbio.comnih.govpsu.educhem-agilent.comneb.comintegratedsci.com.au.

Studies have utilized QuickChange Mutagenesis to create PAR2 receptors with mutations in key regions, such as extracellular loop 2 (ECL2), which is known to play a critical role in PAR2 activation glpbio.comresearchgate.netnih.govpsu.edu. By comparing the activity of this compound on wild-type and mutated receptors, researchers can gain insights into the binding site and activation mechanism of the compound.

For instance, mutagenesis studies involving mutations in ECL2, including the polymorphic variant F240S, have revealed differential effects on the potency of this compound compared to peptide agonists glpbio.comnih.govpsu.edu. Receptors with the F240S mutation showed significantly potentiated responses to this compound, suggesting that this residue is important for the small-molecule agonist's activity glpbio.comnih.govpsu.edu. In contrast, mutations at other charged residues in ECL2 that affected peptide agonist activity did not significantly impact activation by this compound nih.govpsu.edu. This indicates distinct interaction profiles between small-molecule and peptide agonists and the PAR2 receptor nih.govpsu.edu.

Reporter Gene and Fluorescence Imaging Systems

Reporter gene and fluorescence imaging systems are valuable tools for visualizing and quantifying cellular events downstream of receptor activation, such as receptor internalization and gene expression researchgate.netthno.orgnih.govnih.gov. The use of fluorescent proteins like Enhanced Yellow Fluorescent Protein (EYFP)-tagged receptors allows for real-time monitoring of receptor dynamics.

Research on this compound has utilized EYFP-tagged PAR2 receptors to visualize receptor internalization upon agonist binding researchgate.net. This technique provides visual evidence that this compound, like other PAR2 agonists, triggers the movement of the receptor from the cell surface into intracellular compartments researchgate.net. This internalization is a key regulatory mechanism for G protein-coupled receptors (GPCRs), including PAR2 researchgate.net.

While the provided search results specifically mention EYFP-tagged PAR2 receptors for visualization of internalization researchgate.net, reporter gene systems can also be designed to link PAR2 activation to the expression of a detectable reporter, such as a fluorescent protein or an enzyme, to quantify the extent of signaling activation researchgate.netthno.orgnih.govnih.gov.

Quantitative Molecular and Biochemical Assays

Quantitative molecular and biochemical assays are essential for precisely measuring the levels of specific molecules involved in PAR2 signaling and the downstream effects of this compound activation nih.govdntb.gov.uanih.gov. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative PCR (qPCR) are commonly employed.

ELISA is a plate-based assay technique used for detecting and quantifying soluble proteins, such as cytokines, in biological samples nih.govdntb.gov.uanih.govnih.govnih.gov. Research involving this compound has used ELISA to determine peripheral and central cytokine levels, providing insights into the inflammatory responses modulated by PAR2 activation nih.govnih.gov. For example, studies have shown that this compound injection leads to elevated blood sera IL-6 levels nih.gov.

Quantitative PCR (qPCR) is a technique used to measure the amount of specific DNA or RNA in a sample, allowing for the quantification of gene expression nih.govdntb.gov.uanih.govnih.govnih.gov. qPCR has been used in conjunction with this compound studies to assess altered cytokine mRNA expression within the brain following PAR2 activation nih.gov. This provides molecular evidence of how this compound influences gene transcription related to inflammatory mediators.

These quantitative assays provide crucial data points for understanding the molecular consequences of this compound activity beyond initial receptor binding and activation.

Synthetic Biology Approaches for Receptor Engineering and Pathway Analysis

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes researchgate.netspringernature.comupenn.edu. In the context of receptor research, synthetic biology approaches can be used for receptor engineering and the analysis of downstream signaling pathways springernature.comupenn.edubiorxiv.org.

While specific applications of synthetic biology directly involving this compound were not detailed in the search results, the principles of synthetic biology are relevant to the broader study of PAR2 and its modulation. This field allows for the creation of engineered receptors with altered properties or the construction of synthetic signaling circuits that respond to receptor activation springernature.comupenn.edubiorxiv.org.

For example, synthetic receptors can be designed to target specific molecules or pathways, and their activation can be linked to reporter outputs or engineered cellular responses springernature.combiorxiv.org. This could potentially be applied to create cellular systems that are highly sensitive to this compound, allowing for detailed analysis of the downstream signaling cascades or for screening purposes. Furthermore, synthetic biology tools can be used to dissect complex cellular pathways activated by PAR2, helping to understand how this compound ultimately leads to observed biological effects.

The engineering of immune cells with synthetic receptors, such as CAR T cells, demonstrates the potential of synthetic biology in creating cells with tailored responses to specific targets upenn.educancerresearch.org. While not directly related to this compound's current known applications, this highlights the power of synthetic biology in engineering receptor-mediated cellular functions.

Future Research Directions and Preclinical Therapeutic Implications

Utility of AC-264613 as a Pharmacological Probe for Delineating PAR2 Functions

This compound serves as a crucial pharmacological probe for dissecting the intricate functions of PAR2 receptors. Its small-molecule nature and ability to cross the blood-brain barrier offer advantages over traditional peptide agonists, allowing for more comprehensive in vivo studies researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net. By selectively activating PAR2, researchers can utilize this compound to elucidate the downstream signaling pathways, cellular responses, and physiological outcomes mediated by this receptor in various tissues and organ systems. Studies have already employed this compound to investigate PAR2's role in inflammatory responses, pain signaling, and even behavioral changes researchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netsciencegate.app. Its use has confirmed that PAR2 activation can stimulate internalization of the receptor, a key aspect of GPCR signaling and regulation researchgate.netnih.gov. Further research using this compound can help differentiate PAR2-mediated effects from those involving other related receptors or pathways.

Further Elucidation of PAR2's Role in Specific Inflammatory and Nociceptive Pathophysiologies

PAR2 has been implicated in various inflammatory and nociceptive processes researchgate.netresearchgate.net. This compound is a valuable tool for further clarifying the specific contributions of PAR2 to these conditions. Studies using this compound have demonstrated its ability to induce thermal hyperalgesia and edema in animal models, effects that were blocked by antagonists of tachykinin 1 (neurokinin 1) receptor or transient receptor potential vanilloid (TRPV) 1 researchgate.netresearchgate.netcaymanchem.com. This highlights the complex interplay between PAR2 activation and other pain pathways. Future research can utilize this compound to investigate PAR2's involvement in specific inflammatory diseases, such as irritable bowel disease or rheumatoid arthritis, where PAR2 is proposed to be a target nih.gov. By selectively activating PAR2 in relevant preclinical models, researchers can gain deeper insights into the mechanisms by which PAR2 contributes to disease progression and identify potential therapeutic targets downstream of PAR2 activation.

Exploration of PAR2 as a Preclinical Target for Neuroinflammatory Conditions and Behavioral Disorders

The ability of this compound to cross the blood-brain barrier makes it particularly relevant for exploring the role of PAR2 in the central nervous system researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net. PAR2 is expressed in various brain cells, including neurons, astrocytes, and microglia researchgate.net. Research using this compound has indicated that PAR2 activation can induce behavioral changes resembling depression-like behavior in mice, correlating with increased levels of inflammatory cytokines like IL-6 and IL-1β researchgate.netresearchgate.netnih.govnih.govresearchgate.netsciencegate.app. This compound has also been shown to increase intracellular calcium in primary hippocampal cultures, similar to peptide activators nih.gov. Furthermore, PAR2 activation has been linked to neuroinflammation and neuropathic pain in the peripheral nervous system, potentially through TRPV4 channels, which are also expressed in the hippocampus frontiersin.org. These findings suggest that PAR2 may play a role in neuroinflammatory conditions and behavioral disorders. This compound can be used in future preclinical studies to investigate the therapeutic potential of targeting PAR2 in conditions such as major depressive disorder, neuroinflammatory diseases, and potentially other neurological or psychiatric disorders where neuroinflammation is a contributing factor. The neuroprotective effects observed with PAR2 activation in excitotoxicity assays in vitro also warrant further investigation using this compound in in vivo models of CNS disorders nih.govresearchgate.net.

Development of Radiolabeled Probes Derived from this compound for Receptor Binding Studies

The development of radiolabeled probes based on this compound would be a significant advancement for quantitative receptor binding studies. Such probes would allow for precise measurement of PAR2 receptor density and distribution in various tissues under different physiological and pathological conditions. This is particularly important for understanding how PAR2 expression and availability change during disease states. Radiolabeled this compound could be used in in vitro binding assays to determine receptor affinity and in vivo imaging techniques, such as PET or SPECT, to visualize PAR2 distribution in living subjects. This would provide invaluable data for understanding PAR2's role in health and disease and for evaluating the pharmacokinetics and target engagement of PAR2-directed therapeutics. The identification of metabolically stable small-molecule ligands like this compound is a crucial step towards developing such radiolabeled probes researchgate.net.

Strategic Application of Agonist Research to Inform PAR2 Antagonist Design and Development

Research utilizing agonists like this compound is strategically important for informing the design and development of PAR2 antagonists. By understanding how agonists bind to and activate PAR2, researchers can gain insights into the structural requirements for receptor interaction and activation acs.org. Studies investigating the binding of this compound to PAR2, including mutagenesis studies focusing on areas like extracellular loop 2, can reveal key residues and domains involved in agonist binding and receptor activation researchgate.netacs.orgpsu.edu. This knowledge can then be applied to design molecules that block agonist binding or receptor activation, leading to the development of potent and selective PAR2 antagonists. The identification of distinct binding pockets for different PAR2 ligands, including agonists and antagonists, further emphasizes the value of agonist research in guiding antagonist design acs.orgnih.gov. The development of non-peptide antagonists derived from non-peptide agonists, as seen with the GB series of antagonists derived from GB110, highlights the practical application of this approach nih.gov.

Q & A

What is the molecular mechanism of AC-264613, and how does it interact with protease-activated receptor 2 (PAR2)?

Answer:

this compound is a selective PAR2 agonist with reported EC₅₀ values ranging from 30–100 nM in HEK293T cells . Its mechanism involves binding to PAR2, a G-protein-coupled receptor, to induce intracellular signaling cascades such as phospholipid hydrolysis and Ca²⁺ mobilization. Researchers should validate PAR2 activation using assays like calcium flux measurements or inositol phosphate accumulation in target cell lines. However, activity varies by cell type; for example, this compound shows no agonist activity in HT29 colorectal cancer cells even at 1 µM . To confirm PAR2 specificity, include control experiments with PAR2 antagonists (e.g., I-191) or PAR2-knockout models.

How should researchers address contradictions in this compound activity across different experimental models?

Answer:

Contradictory results, such as this compound’s full agonism in HEK293T cells versus inactivity in HT29 cells , may arise from cell-specific PAR2 expression levels, downstream signaling adaptations, or assay conditions. Methodologically:

- Cross-validate findings using multiple cell lines (primary vs. immortalized) and species (human vs. murine).

- Quantify PAR2 expression via qPCR or flow cytometry to correlate receptor density with functional responses.

- Standardize assay protocols (e.g., ligand concentration, incubation time) to minimize variability.

Refer to frameworks like the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to design robust experiments .

What pharmacokinetic (PK) and pharmacodynamic (PD) data are available for this compound in preclinical studies?

Answer:

In murine models, this compound exhibits dose-dependent pharmacokinetics:

- Peak plasma concentration occurs within 0.5–1 hour post-administration.

- Non-linear AUC (Area Under the Curve) suggests saturation at higher doses (Figure 3a) .

- Behavioral effects (e.g., increased locomotor activity) correlate with dose but show inter-day variability (Figure 3d) .

For translational studies, integrate PK/PD modeling to optimize dosing regimens. Use techniques like LC-MS/MS for plasma concentration quantification and telemetry for real-time behavioral monitoring.

How can researchers design experiments to resolve conflicting reports on this compound’s role in inflammation and depression-related behaviors?

Answer:

this compound has been linked to both pro-inflammatory cytokine modulation and depression-like behavior in mice . To clarify its dual roles:

- Employ longitudinal study designs to track temporal changes in inflammatory markers (e.g., IL-6, TNF-α) and behavioral outcomes (e.g., forced swim test).

- Use conditional PAR2 knockout models to isolate receptor-specific effects.

- Apply multi-omics approaches (transcriptomics, proteomics) to identify downstream pathways.

Contradictions may reflect context-dependent PAR2 signaling; thus, define experimental conditions rigorously (e.g., stress paradigms, immune challenges) .

What are the best practices for replicating this compound’s reported effects in novel experimental systems?

Answer:

Replication challenges often stem from variability in:

- Compound purity : Validate this compound purity via HPLC and mass spectrometry.

- Solubility and stability : Use freshly prepared solutions in DMSO or saline, and avoid freeze-thaw cycles.

- Species-specific PAR2 activation : Pre-screen cell or animal models for PAR2 responsiveness using known agonists (e.g., SLIGRL-NH₂).

Document all protocols in detail, aligning with ARRIVE guidelines for preclinical studies .

How can researchers optimize this compound dosing to balance efficacy and toxicity in chronic disease models?

Answer:

Dose optimization requires:

- Titration studies : Test a range (e.g., 1–100 mg/kg) in acute vs. chronic administration.

- Toxicity endpoints : Monitor organ histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral adverse effects.

- Therapeutic index calculation : Compare EC₅₀ (efficacy) and LD₅₀ (toxicity) values.

Leverage pharmacokinetic simulations (e.g., using Phoenix WinNonlin) to predict steady-state concentrations .

What strategies are recommended for integrating this compound into studies of PAR2 crosstalk with other signaling pathways?

Answer:

PAR2 interacts with pathways like MAPK/ERK and NF-κB, which regulate inflammation and apoptosis. To study crosstalk:

- Combine this compound with pathway-specific inhibitors (e.g., U0126 for MEK).

- Use phospho-specific antibodies to map activation kinetics via Western blot.

- Apply computational modeling (e.g., Boolean networks) to predict pathway interactions.

Highlighted contradictions (e.g., pro- vs. anti-inflammatory outcomes) may reflect dominant pathways in specific tissues .

How should researchers approach translational studies with this compound given its variable activity across cell types?

Answer:

Translational hurdles include:

- Species disparities : Confirm PAR2 homology between human and animal models.

- Tissue-specific responses : Prioritize patient-derived primary cells or organoids.

- Biomarker development : Identify surrogate markers (e.g., microRNA profiles) to predict this compound responsiveness.

Adopt a "bedside-to-bench" approach by correlating clinical PAR2 expression data with preclinical results .

What ethical considerations apply to in vivo studies of this compound, particularly in behavioral models?

Answer:

Ethical frameworks mandate:

- Humane endpoints : Define criteria for early euthanasia (e.g., severe weight loss, immobility).

- Behavioral test limitations : Minimize stress via habituation and reduce trial repetitions.

- Compliance with institutional guidelines : Obtain IACUC approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .

How can researchers leverage computational tools to predict this compound’s off-target effects or polypharmacology?

Answer:

Computational strategies include:

- Molecular docking : Screen this compound against PAR2 homology models and related receptors (e.g., PAR1).

- Machine learning : Train models on known PAR2 agonists/antagonists to predict binding affinities.

- Network pharmacology : Map this compound’s potential interactions using databases like STITCH or ChEMBL.

Validate predictions experimentally with radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.